molecular formula C13H15N3OS B2494257 1-Allyl-3-(5,6-dimethylbenzo[d]thiazol-2-yl)urea CAS No. 1207002-61-6

1-Allyl-3-(5,6-dimethylbenzo[d]thiazol-2-yl)urea

Cat. No. B2494257
CAS RN: 1207002-61-6
M. Wt: 261.34
InChI Key: AORUTNBFEICGLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Allyl-3-(5,6-dimethylbenzo[d]thiazol-2-yl)urea, also known as ADU or ADU-S100, is a small molecule drug that is currently being investigated for its potential therapeutic applications. ADU is a synthetic compound that belongs to the class of immunomodulatory agents. It is designed to activate the innate immune system and enhance the body's ability to fight against cancer cells and infectious agents.

Scientific Research Applications

Antimicrobial Activity

1-Allyl-3-(5,6-dimethylbenzo[d]thiazol-2-yl)urea has demonstrated promising antimicrobial effects. Researchers have investigated its potential as an antibacterial and antifungal agent. In particular, it shows effectiveness against bacteria like Escherichia coli (E. coli) and Shigella flexneri .

Materials Science

Metal-Organic Frameworks (MOFs): The compound’s sulfur-containing moiety could be incorporated into MOFs, enhancing their adsorption properties. Researchers have synthesized MOFs using similar thiazolidinone-based ligands . These MOFs find applications in gas storage, catalysis, and separation processes.

Plant Growth Regulators

Plant Hormone Analog: 1-Allyl-3-(5,6-dimethylbenzo[d]thiazol-2-yl)urea shares structural similarities with plant hormones. It may act as an analog of indole-3-acetic acid (IAA), influencing plant growth, development, and stress responses . Further studies are needed to explore its potential in agriculture.

Biological Assays

Enzyme Inhibition Studies: Investigations into the inhibitory effects of 1-Allyl-3-(5,6-dimethylbenzo[d]thiazol-2-yl)urea on specific enzymes (e.g., kinases, proteases) could reveal its therapeutic potential. These studies contribute to drug development and disease management.

properties

IUPAC Name

1-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-prop-2-enylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-4-5-14-12(17)16-13-15-10-6-8(2)9(3)7-11(10)18-13/h4,6-7H,1,5H2,2-3H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORUTNBFEICGLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)NC(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Allyl-3-(5,6-dimethylbenzo[d]thiazol-2-yl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.